molecular formula C16H23N3O3 B8746423 7-[4-Nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane

7-[4-Nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane

Cat. No. B8746423
M. Wt: 305.37 g/mol
InChI Key: NHPOHLKFJVPDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[4-Nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

7-(4-nitro-3-propan-2-yloxyphenyl)-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C16H23N3O3/c1-12(2)22-15-10-13(4-5-14(15)19(20)21)18-9-7-16(11-18)6-3-8-17-16/h4-5,10,12,17H,3,6-9,11H2,1-2H3

InChI Key

NHPOHLKFJVPDHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCC3(C2)CCCN3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.33 ml of trifluoroacetic acid is added to a solution of 300 mg of 2-methylpropan-2-yl 7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate in 30 ml of dichloromethane. The mixture is stirred at ambient temperature for 15 hours and then 3 ml of trifluoroacetic acid are again added. After stirring for 15 hours, the reaction mixture is run into 50 ml of a saturated potassium carbonate solution. The aqueous phase is extracted three times with 50 ml of dichloromethane. The organic phases are combined, dried over anhydrous magnesium sulfate, filtered and then concentrated to dryness under reduced pressure, so as to give a yellow oil. The residue is purified by chromatography on silica gel, elution being carried out with dichloromethane/methanol (100/0 to 95/5), so as to obtain 221 mg of 7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane in the form of a yellow solid.
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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